Cas no 847900-73-6 (7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one)

847900-73-6 structure
Produktname:7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
- 7-bromo-4-(trifluoromethyl)-1H-quinolin-2-one
- 7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one
- CS-0330922
- 7-BROMO-4-(TRIFLUOROMETHYL)-2(1H)-QUINOLINONE
- 7-Bromo-4-(trifluoromethyl)quinolin-2-ol
- FT-0735132
- SB69927
- AKOS016012932
- DTXSID60719282
- 847900-73-6
- DB-029352
-
- MDL: MFCD12756520
- Inchi: InChI=1S/C10H5BrF3NO/c11-5-1-2-6-7(10(12,13)14)4-9(16)15-8(6)3-5/h1-4H,(H,15,16)
- InChI-Schlüssel: DLGXHJRFWJURAD-UHFFFAOYSA-N
- Lächelt: C1=CC2=C(C=C(N=C2C=C1Br)O)C(F)(F)F
Berechnete Eigenschaften
- Genaue Masse: 290.95066g/mol
- Monoisotopenmasse: 290.95066g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 339
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 29.1Ų
Experimentelle Eigenschaften
- Dichte: 1.724
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0172-250MG |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one |
847900-73-6 | 95% | 250MG |
¥ 3,590.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0172-5G |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one |
847900-73-6 | 95% | 5g |
¥ 26,888.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401592-250mg |
7-Bromo-4-(trifluoromethyl)quinolin-2-ol |
847900-73-6 | 95+% | 250mg |
¥5090.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0172-100mg |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one |
847900-73-6 | 95% | 100mg |
¥2448.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0172-100.0mg |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one |
847900-73-6 | 95% | 100.0mg |
¥2242.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401592-5g |
7-Bromo-4-(trifluoromethyl)quinolin-2-ol |
847900-73-6 | 95+% | 5g |
¥35198.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401592-500mg |
7-Bromo-4-(trifluoromethyl)quinolin-2-ol |
847900-73-6 | 95+% | 500mg |
¥9784.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0172-1g |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one |
847900-73-6 | 95% | 1g |
¥9778.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0172-1.0g |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one |
847900-73-6 | 95% | 1.0g |
¥8956.0000 | 2024-08-02 | |
Chemenu | CM143409-1g |
7-bromo-4-(trifluoromethyl)quinolin-2(1H)-one |
847900-73-6 | 95% | 1g |
$*** | 2023-05-29 |
7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one Verwandte Literatur
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
847900-73-6 (7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one) Verwandte Produkte
- 2179724-01-5(1-[4-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-propen-1-one)
- 197965-89-2(2-(4-Methoxybenzenesulfonamido)-3-methylbutanoic Acid)
- 1804471-43-9(3-(Chloromethyl)-4-methoxy-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 2172465-56-2(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidocyclopentyl}acetic acid)
- 2138558-49-1(6-[(2-Methanesulfonylethyl)(methyl)amino]spiro[4.5]decan-8-ol)
- 1108622-91-8(Fmoc-3-(3-Quinolyl)-D-Ala-OH)
- 895003-19-7(4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide)
- 1061214-09-2(4-3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylideneaminobenzenesulfonamide)
- 1846576-70-2(6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde)
- 2172224-30-3(tert-butyl 1-(hydroxymethyl)-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:847900-73-6)7-bromo-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one

Reinheit:99%
Menge:5g
Preis ($):3645.0